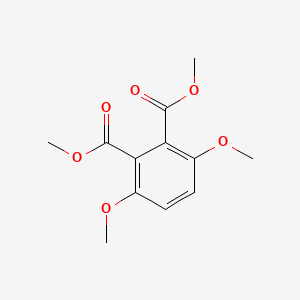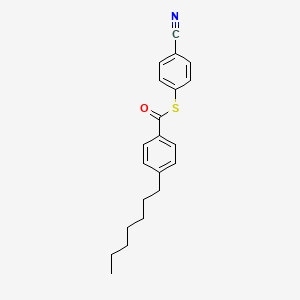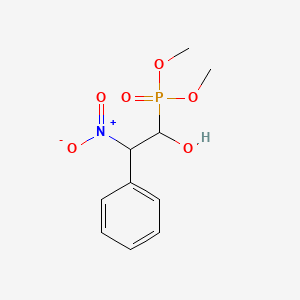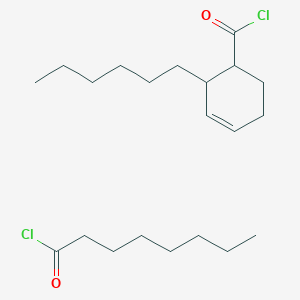![molecular formula C15H25NO3 B14482609 4-{1-Hydroxy-2-[(pentan-3-yl)amino]butyl}benzene-1,2-diol CAS No. 67230-42-6](/img/structure/B14482609.png)
4-{1-Hydroxy-2-[(pentan-3-yl)amino]butyl}benzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{1-Hydroxy-2-[(pentan-3-yl)amino]butyl}benzene-1,2-diol is an organic compound that belongs to the class of phenols It features a benzene ring substituted with two hydroxyl groups and a hydroxyalkylamino side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-Hydroxy-2-[(pentan-3-yl)amino]butyl}benzene-1,2-diol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzene Ring Substituents: The benzene ring is first substituted with hydroxyl groups through electrophilic aromatic substitution reactions.
Addition of the Hydroxyalkylamino Side Chain: The hydroxyalkylamino side chain is introduced via nucleophilic substitution reactions, where an appropriate alkyl halide reacts with an amine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.
化学反应分析
Types of Reactions
4-{1-Hydroxy-2-[(pentan-3-yl)amino]butyl}benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or amines are used under basic conditions.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenols.
科学研究应用
4-{1-Hydroxy-2-[(pentan-3-yl)amino]butyl}benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 4-{1-Hydroxy-2-[(pentan-3-yl)amino]butyl}benzene-1,2-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.
相似化合物的比较
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar structure but lacks the hydroxyalkylamino side chain.
Hydroquinone (1,4-dihydroxybenzene): Similar structure but with hydroxyl groups in different positions.
Resorcinol (1,3-dihydroxybenzene): Another isomer with hydroxyl groups in different positions.
Uniqueness
4-{1-Hydroxy-2-[(pentan-3-yl)amino]butyl}benzene-1,2-diol is unique due to its specific substitution pattern and the presence of the hydroxyalkylamino side chain, which imparts distinct chemical and biological properties compared to its isomers.
属性
CAS 编号 |
67230-42-6 |
|---|---|
分子式 |
C15H25NO3 |
分子量 |
267.36 g/mol |
IUPAC 名称 |
4-[1-hydroxy-2-(pentan-3-ylamino)butyl]benzene-1,2-diol |
InChI |
InChI=1S/C15H25NO3/c1-4-11(5-2)16-12(6-3)15(19)10-7-8-13(17)14(18)9-10/h7-9,11-12,15-19H,4-6H2,1-3H3 |
InChI 键 |
ICGXXGACGXBXFJ-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)NC(CC)C(C1=CC(=C(C=C1)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(Hexadecyloxy)ethoxy]-N,N,N-trimethylethan-1-aminium bromide](/img/structure/B14482529.png)

![2,2'-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide}](/img/structure/B14482567.png)










